Cas no 1261792-66-8 (3,2'-Dichloro-4'-(difluoromethyl)propiophenone)

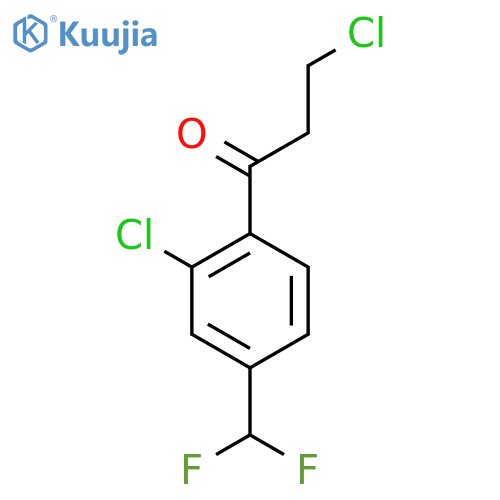

1261792-66-8 structure

商品名:3,2'-Dichloro-4'-(difluoromethyl)propiophenone

CAS番号:1261792-66-8

MF:C10H8Cl2F2O

メガワット:253.072728157043

CID:4986065

3,2'-Dichloro-4'-(difluoromethyl)propiophenone 化学的及び物理的性質

名前と識別子

-

- 3,2'-Dichloro-4'-(difluoromethyl)propiophenone

-

- インチ: 1S/C10H8Cl2F2O/c11-4-3-9(15)7-2-1-6(10(13)14)5-8(7)12/h1-2,5,10H,3-4H2

- InChIKey: LSNHQIZOUSHJFI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(F)F)C=CC=1C(CCCl)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 224

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 17.1

3,2'-Dichloro-4'-(difluoromethyl)propiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013004700-500mg |

3,2'-Dichloro-4'-(difluoromethyl)propiophenone |

1261792-66-8 | 97% | 500mg |

847.60 USD | 2021-07-04 | |

| Alichem | A013004700-250mg |

3,2'-Dichloro-4'-(difluoromethyl)propiophenone |

1261792-66-8 | 97% | 250mg |

494.40 USD | 2021-07-04 | |

| Alichem | A013004700-1g |

3,2'-Dichloro-4'-(difluoromethyl)propiophenone |

1261792-66-8 | 97% | 1g |

1,534.70 USD | 2021-07-04 |

3,2'-Dichloro-4'-(difluoromethyl)propiophenone 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1261792-66-8 (3,2'-Dichloro-4'-(difluoromethyl)propiophenone) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 55290-64-7(Dimethipin)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量